1-Azabicyclo[1.1.0]butane
Description
Historical Perspectives and Genesis of 1-Azabicyclo[1.1.0]butane Research
The journey into the chemistry of 1-azabicyclo[1.1.0]butanes began in the late 1960s, a period of burgeoning interest in strained organic molecules. rsc.org Early research laid the groundwork for understanding the synthesis and fundamental reactivity of this highly strained heterocyclic system. rsc.orgresearchgate.net Scientists were intrigued by the unique arrangement of atoms in this compound, which consists of two fused three-membered rings sharing a central carbon-nitrogen bond. This configuration results in significant ring strain, making the molecule highly reactive and, consequently, a challenging synthetic target. ingentaconnect.com
Initial synthetic routes were often complex and low-yielding, limiting the widespread investigation of its chemical properties. rsc.org Despite these challenges, pioneering researchers recognized the potential of 1-azabicyclo[1.1.0]butanes as valuable intermediates. They were identified as precursors to azetidines, a class of four-membered nitrogen-containing heterocycles with significant biological activity. rsc.orgthieme-connect.de The inherent strain in the this compound framework was seen as a powerful driving force for chemical transformations, a concept that would become central to its synthetic utility. ingentaconnect.com These early studies, though sometimes fraught with experimental difficulties, set the stage for the "renaissance" of this compound chemistry witnessed in recent years. rsc.org
Significance of Strained Bicyclic Systems in Organic Synthesis
Strained bicyclic systems, such as this compound, are of immense significance in organic synthesis due to their inherent reactivity, which is a direct consequence of their molecular structure. The deviation of bond angles from the ideal tetrahedral geometry of 109.5° leads to what is known as angle strain. In addition, torsional strain arises from the eclipsing of bonds on adjacent atoms, and transannular strain results from non-bonded interactions across the ring system. researchgate.net
This stored potential energy, or ring strain, makes these molecules "spring-loaded" for chemical reactions. researchgate.net The release of this strain provides a powerful thermodynamic driving force for a variety of chemical transformations. researchgate.net Consequently, strained bicyclic compounds are not merely chemical curiosities but are versatile building blocks for the construction of more complex molecular architectures. arkat-usa.org Their high reactivity allows for the formation of multiple chemical bonds in a single step, often with a high degree of stereocontrol. acs.org This "strain-release" strategy has become a cornerstone of modern synthetic organic chemistry, enabling the efficient synthesis of intricate and functionally diverse molecules, including natural products and pharmaceuticals. researchgate.netacs.org
The reactivity of these systems often involves the cleavage of the most strained bonds, leading to ring-opening or rearrangement reactions that can be harnessed to create larger, more complex ring systems or to introduce functionality in a regio- and stereospecific manner. ingentaconnect.combris.ac.uk For example, bicyclo[1.1.0]butanes have been utilized in strain-release-driven spirocyclization reactions to access novel spirocyclic scaffolds. researchgate.net
Contemporary Relevance of 1-Azabicyclo[1.1.0]butanes in Advanced Heterocycle Synthesis
In recent years, there has been a significant resurgence of interest in the chemistry of 1-azabicyclo[1.1.0]butanes, driven by their remarkable utility in the synthesis of advanced heterocyclic compounds. rsc.orgingentaconnect.com Modern synthetic methods have overcome many of the initial challenges associated with their preparation and handling, unlocking their full potential as versatile synthetic intermediates. ingentaconnect.comnih.gov
The contemporary relevance of 1-azabicyclo[1.1.0]butanes lies primarily in their role as precursors to functionalized azetidines. rsc.orgnih.gov Azetidine (B1206935) rings are important structural motifs in medicinal chemistry, often conferring desirable pharmacokinetic properties to drug candidates. nih.gov The strain-release-driven reactions of 1-azabicyclo[1.1.0]butanes provide a powerful and modular approach to synthesizing a wide array of substituted azetidines that would be difficult to access through other means. rsc.org
Recent research has demonstrated the application of 1-azabicyclo[1.1.0]butanes in a variety of sophisticated transformations, including:
Direct Alkylation: The development of methods for the direct alkylation of this compound with organometallic reagents has enabled the rapid preparation of bis-functionalized azetidines. rsc.org
Spirocycle Synthesis: Strain-release-driven spirocyclization reactions have been employed to construct novel spirocyclic azetidines, which are of great interest in drug discovery. nih.gov
Multicomponent Reactions: The use of dual copper/photoredox catalysis has facilitated the multicomponent allylation of 1-azabicyclo[1.1.0]butanes, providing access to azetidines with C3 quaternary centers.
Flow Chemistry: The application of continuous flow technology has enabled the safe and efficient generation and functionalization of highly reactive lithiated this compound intermediates. nih.gov
These advanced synthetic strategies highlight the enduring and evolving importance of 1-azabicyclo[1.1.0]butanes in the field of heterocyclic chemistry. rsc.orgingentaconnect.comnih.gov The ability to harness the inherent strain of this small bicyclic system continues to open up new avenues for the construction of complex and medicinally relevant molecules. nih.gov
Data Tables
Table 1: Key Historical Developments in this compound Research
| Decade | Key Development | Significance |
| 1960s | First synthesis and characterization of this compound derivatives. rsc.orgresearchgate.net | Established the existence of this highly strained heterocyclic system. |
| 1970s-1980s | Exploration of fundamental reactivity, particularly ring-opening reactions. thieme-connect.de | Demonstrated their potential as precursors to azetidines. |
| 1990s-2000s | Improved synthetic methods and initial applications in targeted synthesis. thieme-connect.de | Made 1-azabicyclo[1.1.0]butanes more accessible for research. |
| 2010s-Present | "Renaissance" of interest with the development of advanced synthetic methodologies. rsc.orgingentaconnect.com | Unlocked the full potential for the synthesis of complex heterocycles. |
Table 2: Comparison of Strain Energy in Small Bicyclic Systems
| Compound | Strain Energy (kcal/mol) | Key Structural Feature |
| Bicyclo[1.1.0]butane | ~66 | Two fused three-membered rings. |
| This compound | High (exact value varies with substitution) | Nitrogen atom at a bridgehead position. |
| Bicyclo[1.1.1]pentane | ~65 | Bridged structure with a central inverted carbon. |
Table 3: Recent Applications of 1-Azabicyclo[1.1.0]butanes in Heterocycle Synthesis
| Application | Reaction Type | Resulting Heterocycle |
| Direct Alkylation rsc.org | Nucleophilic addition of organometallics | Bis-functionalized azetidines |
| Spirocyclization nih.gov | Strain-release driven cyclization | Spirocyclic azetidines |
| Multicomponent Allylation | Dual copper/photoredox catalysis | C3-quaternary azetidines |
| Flow Synthesis nih.gov | Lithiation and electrophilic trapping | Functionalized azetidines |
Classical Approaches to this compound Synthesis
The foundational methods for constructing the this compound core have traditionally relied on cyclization reactions involving organometallic reagents and the use of amine precursors with halogenated leaving groups.
Cyclization Reactions Utilizing Organometallic Reagents
The synthesis of this compound (ABB) and its derivatives has been effectively achieved through the use of organometallic reagents, particularly organolithium compounds. researchgate.net These reagents play a crucial role in the intramolecular cyclization of appropriately substituted precursors. A common strategy involves the treatment of 2,3-dibromopropylamine hydrobromide with an organolithium reagent. researchgate.net The strong basicity of the organolithium compound facilitates the deprotonation and subsequent ring closure to form the strained bicyclic system. It has been observed that the choice of the metal cation is critical, with lithium cations appearing to play a vital role in promoting the cyclization, whereas other bases like potassium, sodium, and magnesium species are largely ineffective. researchgate.net
The use of metalated (aza)bicyclo[1.1.0]butanes is a significant area of research, with these intermediates participating in a wide array of reactions with various electrophiles. researchgate.netnih.gov The acidity of the bridgehead C-H bonds allows for easy deprotonation, leading to the formation of metalated intermediates that can be functionalized. researchgate.netnih.gov For instance, the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, a key intermediate, allows for the introduction of substituents at the C3 position. arkat-usa.org
A general method for the direct alkylation of this compound involves the use of organometal reagents in the presence of a copper catalyst, such as Cu(OTf)₂. acs.orgorganic-chemistry.org This approach enables the preparation of bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl (B1604629) groups. acs.org The reaction proceeds through the nucleophilic addition of the organometallic reagent to the ABB scaffold.
| Precursor | Organometallic Reagent | Product | Reference |
| 2,3-dibromopropylamine hydrobromide | Organolithium compounds | This compound | researchgate.net |
| This compound | Organometal reagents / Cu(OTf)₂ | Alkylated azetidines | acs.orgorganic-chemistry.org |
| This compound | Aryl Grignard reagents | 1,3-Bisarylazetidines | arkat-usa.org |
Generation from Amines and Halogenated Precursors
A cornerstone in the synthesis of this compound is the intramolecular cyclization of precursors containing both an amine and leaving groups, typically halogens. The reaction of 2,3-dibromopropylamine hydrobromide, which can be derived from the inexpensive allylamine (B125299), with bases like organolithium compounds or lithium amides is a well-established method. researchgate.netresearchgate.net The proposed mechanism involves consecutive cyclizations, first forming an aziridine (B145994) intermediate, which then undergoes a second ring closure to yield the final bicyclic product. researchgate.net
Another approach involves a two-step, one-pot procedure starting from allylamine. researchgate.net This method includes the reaction of allylamine with N-chlorosuccinimide, followed by codistillation of the product from a basic solution. researchgate.net The reaction of this compound with various bromides can lead to the formation of 3-bromoazetidine (B1339375) derivatives or N,N-disubstituted 2,3-dibromopropylamines. researchgate.netresearchgate.net
Advanced Synthetic Strategies for Substituted 1-Azabicyclo[1.1.0]butanes
More recent developments in the synthesis of 1-azabicyclo[1.1.0]butanes have focused on achieving greater control over stereochemistry and improving reaction efficiency and safety through continuous flow technologies.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of substituted 1-azabicyclo[1.1.0]butanes is crucial for accessing chiral building blocks. One notable example is the addition of (1-azabicyclo[1.1.0]butan-3-yl)lithium to the chiral, optically active carvone, which results in the corresponding product with high diastereoselectivity (dr >95:5). arkat-usa.org
Furthermore, the reaction of (1-azabicyclo[1.1.0]butan-3-yl)lithium with α-substituted-α-haloalkylketones proceeds stereoselectively, affording products with excellent diastereomeric ratios (dr > 95:5). arkat-usa.org These reactions lead to novel structures where two different heterocycles, an epoxide and a this compound, are connected. arkat-usa.org A strain-release-driven Friedel–Crafts spirocyclization of this compound-tethered (hetero)aryls has been shown to generate a highly complex azabicyclo[2.1.1]hexane scaffold as a single diastereomer. bris.ac.uk
| Reactants | Product | Stereoselectivity | Reference |
| (1-Azabicyclo[1.1.0]butan-3-yl)lithium, Carvone | C3-functionalized-1-azabicyclobutane | dr >95:5 | arkat-usa.org |
| (1-Azabicyclo[1.1.0]butan-3-yl)lithium, α-substituted-α-haloalkylketones | C3-oxacyclic ABB | dr > 95:5 | arkat-usa.org |
| This compound-tethered (hetero)aryls | Azabicyclo[2.1.1]hexane scaffold | Single diastereomer | bris.ac.uk |
Continuous Flow Synthesis of 1-Azabicyclo[1.1.0]butanes
Continuous flow technology has emerged as a powerful tool for the synthesis of 1-azabicyclo[1.1.0]butanes, offering enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch processes. arkat-usa.orgnih.gov A telescoped continuous flow protocol has been developed for the generation, lithiation, and electrophilic trapping of 1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net This method allows for the synthesis to be conducted at higher temperatures than in batch mode, which can lead to faster reaction times. researchgate.net
The process typically involves the reaction of 2,3-dibromopropylamine with a lithiating agent, such as s-BuLi, in a microfluidic reactor. nih.govresearchgate.net The resulting (1-azabicyclo[1.1.0]butan-3-yl)lithium can then be immediately trapped with a variety of electrophiles, including aldehydes, ketones, and imines, to produce a wide range of C3-functionalized 1-azabicyclo[1.1.0]butanes. arkat-usa.orgnih.gov This flow method has been shown to be tolerant of various functional groups on the electrophiles, including halogens, trifluoromethyl, benzyloxy, and methoxy (B1213986) groups. arkat-usa.org
The efficiency of this continuous flow approach has been demonstrated with numerous examples, and the process can be scaled up by adjusting the reactor setup. arkat-usa.orgnih.gov For instance, a model reaction maintained a constant yield over a 4-hour period in continuous flow mode, highlighting the robustness of the method for larger-scale production. arkat-usa.org
Synthesis of Specifically Substituted 1-Azabicyclo[1.1.0]butanes
The synthesis of specifically substituted 1-azabicyclo[1.1.0]butanes allows for the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. researchgate.netthieme-connect.de A variety of functional groups can be introduced onto the this compound scaffold.
For example, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with chlorodithioformates yields 3-chloro-3-phenylazetidine-1-carbodithioates. researchgate.netuzh.ch This reaction opens up pathways to derivatives of azetidine-1-carboxylic acid. researchgate.netuzh.ch
The synthesis of 3-substituted azetidines, including those found in natural products, often utilizes 1-azabicyclo[1.1.0]butanes as key synthons. researchgate.netthieme-connect.de Additionally, this compound and its 3-(bromomethyl) derivative are important intermediates in the synthesis of the energetic material 1,3,3-trinitroazetidine (B1241384) (TNAZ). researchgate.netthieme-connect.de
| Starting Material | Reagent | Product | Reference |
| 3-Phenyl-1-azabicyclo[1.1.0]butane | Chlorodithioformates | 3-Chloro-3-phenylazetidine-1-carbodithioates | researchgate.netuzh.ch |
| This compound | Thiols | 3-Sulfenylazetidine derivatives | researchgate.net |
| This compound | Aromatic amines / Mg(ClO₄)₂ | 3-Aminoazetidine derivatives | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19540-05-7 |
|---|---|
Molecular Formula |
C3H5N |
Molecular Weight |
55.08 g/mol |
IUPAC Name |
1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C3H5N/c1-3-2-4(1)3/h3H,1-2H2 |
InChI Key |
AVORXWIYCOTNFE-UHFFFAOYSA-N |
SMILES |
C1C2N1C2 |
Canonical SMILES |
C1C2N1C2 |
Other CAS No. |
19540-05-7 |
Synonyms |
1-Azabicyclo[1.1.0]butane |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azabicyclo 1.1.0 Butane Scaffolds
Preparation of Trifluoromethyl-substituted 1-Azabicyclo[1.1.0]butanes
The introduction of a trifluoromethyl (CF₃) group into the 1-azabicyclo[1.1.0]butane (ABB) scaffold has been a subject of significant interest due to the unique properties this functional group imparts on organic molecules, particularly in the context of medicinal chemistry. The synthesis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been developed to serve as a precursor for the creation of novel trifluoromethyl-substituted azetidines through strain-release reactions. Current time information in Bangalore, IN.researchgate.netzendy.io
A key approach to the synthesis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane involves a multi-step sequence starting from commercially available materials. The general strategy relies on the construction of a suitable azetidine (B1206935) precursor, which is then subjected to cyclization to form the strained bicyclic system.
A documented synthesis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (5a) starts from 3-bromo-2-(trifluoromethyl)azetidine. researchgate.net The reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide to form the highly strained this compound ring. researchgate.net The synthesis and reactivity of this compound are pivotal for accessing a range of trifluoromethylated azetidines. researchgate.netzendy.io
The table below outlines the key transformation in the preparation of a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane derivative, as detailed in the literature. researchgate.net
| Reactant | Reagents and Conditions | Product | Yield |
| 3-bromo-2-(trifluoromethyl)azetidine derivative | Base (e.g., a strong, non-nucleophilic base) in a suitable solvent | 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (5a) | Not explicitly stated in the provided abstract, but the subsequent reactions of the product are well-documented. researchgate.net |
Table 1: Synthesis of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane
The resulting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes are valuable intermediates. Current time information in Bangalore, IN.researchgate.netzendy.io Their high ring strain makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized 2-(trifluoromethyl)azetidines. Current time information in Bangalore, IN.researchgate.netzendy.io For instance, reactions with electrophiles such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) lead to the formation of diversely substituted 3-chloroazetidines and other functionalized azetidines. Current time information in Bangalore, IN.researchgate.netzendy.io
Further functionalization at the C3 position of the this compound skeleton can also be achieved prior to the introduction of the trifluoromethyl group, allowing for the synthesis of a wider range of substituted trifluoromethyl-azetidines. researchgate.net
Reactivity and Reaction Mechanisms of 1 Azabicyclo 1.1.0 Butanes
Strain-Release Reactivity of the 1-Azabicyclo[1.1.0]butane System
The reactivity of the this compound system is dominated by strain-release pathways. bris.ac.uk This high-energy starting material readily undergoes reactions that lead to the formation of more stable, less strained four-membered azetidine (B1206935) rings. uzh.ch The transformations of 1-azabicyclo[1.1.0]butanes typically proceed through the cleavage of the C3-N bond, which allows for the simultaneous functionalization at the 1 and 3 positions of the resulting azetidine ring. bris.ac.ukuzh.ch
A general and powerful feature of this compound chemistry is the cleavage of the central C3-N bond, enabling the introduction of two new substituents onto the azetidine core. uzh.ch This double functionalization can be achieved with a variety of reagents. For instance, the reaction of this compound with organometal reagents in the presence of a copper catalyst allows for the direct alkylation of the molecule, rapidly producing bis-functionalized azetidines. researchgate.net This method is versatile, accommodating alkyl, allyl, vinyl, and benzyl (B1604629) groups. researchgate.net
The cleavage of the C3-N bond can also be initiated by electrophilic activation of the bridgehead nitrogen. This activation makes the bridgehead carbon susceptible to nucleophilic attack, leading to the opening of the bicyclic system. clockss.org For example, azabicyclo[1.1.0]butyl carbinols, derived from this compound, undergo divergent strain-release reactions upon N-activation. clockss.org Treatment with highly electrophilic reagents like trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger a semipinacol rearrangement, resulting in 1,3,3-substituted keto azetidines. clockss.org
This compound and its derivatives are susceptible to ring-opening by a wide array of nucleophiles, providing a direct route to 3-substituted azetidines.
The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with hydrazoic acid results in the smooth addition of HN₃ across the C1-C3 bond. This reaction provides a facile route to N-unsubstituted azetidin-3-amines. organic-chemistry.org
The ring-opening of this compound with various thiols proceeds efficiently to yield 3-sulfenylazetidine derivatives. acs.org These reactions can be catalyzed by copper. bris.ac.uk This method has been utilized to synthesize a series of 3-sulfenylazetidines in yields ranging from 50% to 92%. acs.org
Table 1: Synthesis of 3-Sulfenylazetidine Derivatives from this compound and Thiols acs.org
| Thiol Reactant | Product | Yield (%) |
| Thiophenol | 3-(Phenylthio)azetidine | 85 |
| 4-Methylthiophenol | 3-((4-Methylphenyl)thio)azetidine | 92 |
| 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)azetidine | 88 |
| Benzyl Mercaptan | 3-(Benzylthio)azetidine | 75 |
| Ethanethiol | 3-(Ethylthio)azetidine | 50 |
| 2-Mercaptoethanol | 2-((Azetidin-3-yl)thio)ethanol | 65 |
The reaction of this compound with aromatic amines in the presence of a Lewis acid, such as Mg(ClO₄)₂, affords 3-aminoazetidine derivatives. acs.org This reaction provides a direct method for the C-N bond formation at the C3 position of the azetidine ring. Yields for these reactions have been reported in the range of 24-53%. acs.org A three-component reaction involving 3-phenyl-1-azabicyclo[1.1.0]butane, dimethyl dicyanofumarate, and primary aromatic amines also leads to the formation of functionalized azetidine derivatives.
Table 2: Synthesis of 3-Aminoazetidine Derivatives from this compound and Aromatic Amines acs.org
| Aromatic Amine | Product | Yield (%) |
| Aniline | 3-(Phenylamino)azetidine | 45 |
| 4-Methylaniline | 3-((4-Methylphenyl)amino)azetidine | 53 |
| 4-Chloroaniline | 3-((4-Chlorophenyl)amino)azetidine | 48 |
| 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)azetidine | 51 |
| N-Methylaniline | N-Methyl-N-(azetidin-3-yl)aniline | 24 |
| Dibenzylamine | N,N-Dibenzylazetidin-3-amine | 35 |
This compound reacts with activated amides, such as 3-acyl-1,3-thiazolidine-2-thiones, in the presence of a catalytic amount of a Lewis acid like Mg(OTf)₂. This reaction leads to the formation of 2-(1-acylazetidin-3-yl)thio-1,3-thiazolines. The reaction mechanism is proposed to involve the electrophilic addition of the activated amide to the this compound, followed by cleavage of the C1-C3 bond and subsequent attack of the thionyl anion at the C3 position. The steric bulk of the acyl group on the thiazolidine-2-thione appears to influence the reaction yield. Similarly, trapping of azabicyclo[1.1.0]butyl lithium with boronic esters gives an intermediate boronate complex that undergoes rearrangement to yield functionalized azetidines.
Table 3: Reaction of this compound with 3-Acyl-1,3-thiazolidine-2-thiones
| Acyl Group | Product | Yield (%) |
| Benzoyl | 2-(1-Benzoylazetidin-3-yl)thio-1,3-thiazoline | 78 |
| 4-Methylbenzoyl | 2-(1-(4-Methylbenzoyl)azetidin-3-yl)thio-1,3-thiazoline | 85 |
| 4-Chlorobenzoyl | 2-(1-(4-Chlorobenzoyl)azetidin-3-yl)thio-1,3-thiazoline | 82 |
| 2-Naphthoyl | 2-(1-(2-Naphthoyl)azetidin-3-yl)thio-1,3-thiazoline | 75 |
| 1-Naphthoyl | 2-(1-(1-Naphthoyl)azetidin-3-yl)thio-1,3-thiazoline | 68 |
Ring-Opening Reactions with Nucleophilic Reagents
Direct Alkylation with Organometal Reagents
A significant advancement in the functionalization of this compound (ABB) involves its direct alkylation using organometal reagents. Researchers have developed a general method for the copper-catalyzed alkylation of ABB, which facilitates the rapid synthesis of bis-functionalized azetidines. This protocol utilizes copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst to mediate the reaction between ABB and various organometal reagents, particularly Grignard reagents.
The reaction proceeds efficiently, allowing for the introduction of a wide array of substituents onto the azetidine core. The versatility of this method is demonstrated by its tolerance for diverse nucleophiles, including primary, secondary, and tertiary alkyl, as well as vinyl, allyl, and benzylic Grignard reagents. The process involves the nucleophilic addition of the organometallic reagent to the strained ABB scaffold, leading to the cleavage of the central C-N bond and the formation of a 1,3-disubstituted azetidine ring. This approach provides a streamlined route to azetidine derivatives that were previously challenging to access.
The scope of the reaction is broad, furnishing the desired bis-functionalized azetidines in good yields. The reaction is typically conducted at low temperatures, such as -40°C, to ensure selectivity and stability of the intermediates. This method represents a powerful tool for medicinal chemists, enabling the rapid preparation of complex azetidines for structure-activity relationship (SAR) studies.
| Organometal Reagent (R-MgX) | Electrophile | Product | Yield (%) |
|---|---|---|---|
| Allyl-MgBr | Boc₂O | Boc-protected 3-allyl-azetidine | 65 |
| Vinyl-MgBr | Boc₂O | Boc-protected 3-vinyl-azetidine | 70 |
| Ethyl-MgBr | Boc₂O | Boc-protected 3-ethyl-azetidine | 68 |
| Benzyl-MgBr | Boc₂O | Boc-protected 3-benzyl-azetidine | 75 |
| iso-Propyl-MgBr | Boc₂O | Boc-protected 3-isopropyl-azetidine | 62 |
| tert-Butyl-MgBr | Boc₂O | Boc-protected 3-tert-butyl-azetidine | 55 |
The high strain energy of this compound makes it a suitable partner in formal cycloaddition reactions, leading to the formation of larger, more complex bicyclic systems. These reactions typically involve the cleavage of the central, highly strained C-N bond and the concomitant formation of new carbon-carbon or carbon-heteroatom bonds, resulting in a ring-enlarged product.
Formal Cycloaddition Reactions Leading to Ring Enlargement
Formation of 1-Azabicyclo[2.1.1]hexanes
A notable ring-enlargement reaction of 1-azabicyclo[1.1.0]butanes (ABBs) is their conversion to 1-azabicyclo[2.1.1]hexanes (1-aza-BCHs). One synthetic strategy involves a formal [3+2] cycloaddition of ABBs with styrenes under photochemical conditions. researchgate.netnih.govbris.ac.uk This method provides a general route to novel saturated nitrogen-containing heterocycles, which are valuable scaffolds in medicinal and agrochemical research. nih.gov To facilitate this transformation, a polar-radical-polar relay strategy has been designed. nih.govresearchgate.net This process begins with a rapid, acid-mediated ring-opening of the ABB to generate a bromoazetidine intermediate. nih.govresearchgate.net This intermediate then undergoes an efficient debrominative radical formation, which initiates the cycloaddition with the styrene (B11656) partner. nih.govresearchgate.net
Another pathway to the 1-azabicyclo[2.1.1]hexane scaffold occurs through an unexpected interrupted Friedel–Crafts mechanism. nih.govd-nb.info In the strain-release-driven spirocyclization of certain ABB-tethered aryls, a highly complex azabicyclo[2.1.1]hexane intermediate is formed as a single diastereomer. nih.govd-nb.info This dearomatized intermediate can subsequently be converted to the final spirocyclic product. nih.gov
Reactions with Electron-Deficient Olefins (e.g., Dicyanofumarates)
The reaction of 1-azabicyclo[1.1.0]butanes with electron-deficient olefins, such as dimethyl dicyanofumarate and dimethyl dicyanomaleate, provides another example of formal cycloaddition leading to ring enlargement. uzh.chbeilstein-journals.org When 3-phenyl-1-azabicyclo[1.1.0]butane is treated with either dimethyl dicyanofumarate or dimethyl dicyanomaleate, it results in the formation of the same mixture of cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates. uzh.chresearchgate.netepa.gov
This outcome suggests a stepwise reaction mechanism rather than a concerted cycloaddition. uzh.chresearchgate.netepa.gov The reaction is initiated by the nucleophilic attack of the ABB nitrogen on the electron-deficient double bond of the dicyanofumarate, forming a stabilized zwitterionic intermediate. uzh.chuzh.ch The formation of this relatively stable zwitterion allows for rotation around the newly formed C-C single bond before the final ring-closing step. uzh.ch This rotation explains why both the (E) and (Z) isomers of the olefin lead to the identical product mixture. uzh.chresearchgate.netepa.gov The subsequent intramolecular cyclization of the zwitterion, through the formation of a new C-C bond, yields the 1-azabicyclo[2.1.1]hexane ring system. uzh.ch The existence of the zwitterionic intermediate has been further supported by trapping experiments. When the reaction is conducted in the presence of methanol, the intermediate is intercepted to form a stable acyclic adduct, preventing the formation of the bicyclic product. uzh.chcrossref.orgepa.gov
| This compound Derivative | Electron-Deficient Olefin | Product | Key Intermediate |
|---|---|---|---|
| 3-Phenyl-1-azabicyclo[1.1.0]butane | Dimethyl dicyanofumarate | cis/trans-4-Phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates | Zwitterion |
| 3-Phenyl-1-azabicyclo[1.1.0]butane | Dimethyl dicyanomaleate | cis/trans-4-Phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates | Zwitterion |
Strain-Release Spirocyclization Reactions
The inherent ring strain of the this compound system is a powerful thermodynamic driving force that can be harnessed to construct complex molecular architectures, such as spirocycles. These strain-release-driven spirocyclization reactions provide access to novel, three-dimensional N-heterocycles that are of significant interest in drug discovery. nih.govscispace.comsemanticscholar.org
Azabicyclo[1.1.0]butyl carbinols, which are readily accessible from the reaction of (1-azabicyclo[1.1.0]butan-3-yl)lithium with aldehydes and ketones, are versatile intermediates that can undergo divergent strain-release reactions upon N-activation. nih.govnih.govnih.gov The specific reaction pathway is dictated by the nature of the activating agent. nih.govresearchgate.net
Treatment of these carbinols with highly electrophilic reagents, such as trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O), triggers a semipinacol rearrangement. nih.govnih.govarkat-usa.org This rearrangement involves the migration of one of the carbinol substituents to the adjacent bridgehead carbon, coupled with the cleavage of the central C-N bond to relieve ring strain. nih.govnih.gov The reaction yields keto 1,3,3-substituted azetidines, including spirocyclic variants where the migrating group is part of a ring. arkat-usa.org The migratory aptitude generally follows the order of carbocation-stabilizing ability: aryl > substituted alkyl > less substituted alkyl. nih.govresearchgate.net
Alternatively, when the same azabicyclo[1.1.0]butyl carbinols are treated with a different type of electrophile, such as benzyl chloroformate in the presence of sodium iodide, a different reaction cascade is initiated. nih.govnih.govarkat-usa.org This process leads to the formation of an iodohydrin intermediate, which, upon treatment with a base, undergoes intramolecular cyclization to furnish spiroepoxy azetidines in good yields. nih.govnih.govarkat-usa.org This divergent reactivity allows for the selective synthesis of either spirocyclic keto azetidines or spiroepoxy azetidines from a common precursor. nih.gov
A powerful method for the synthesis of azetidine spiro-tetralins involves the strain-release-driven Friedel-Crafts spirocyclization of this compound-tethered (hetero)aryls. nih.govd-nb.info These precursors, which are a class of 1-azabicyclo[1.1.0]butyl carbinols, are synthesized from the addition of lithiated ABB to β-aryl aldehydes. semanticscholar.org
The acid-mediated cyclization was found to proceed through an unexpected and complex mechanism. nih.govd-nb.info Instead of a direct Friedel-Crafts reaction, the process involves an interrupted Friedel-Crafts pathway. nih.govd-nb.info Upon protonation, the initial intramolecular cyclization leads to the formation of a dearomatized diene-containing azabicyclo[2.1.1]hexane intermediate. nih.govnih.gov This highly complex intermediate is formed exclusively as a single diastereomer. nih.govnih.gov This dearomatized species can then be rearomatized to give the final azetidine spiro-tetralin product upon electrophilic activation of the tertiary amine, for example, through carbamoylation. nih.govnih.gov Alternatively, the stable diene intermediate can be trapped in a one-pot Diels-Alder reaction, demonstrating the rapid assembly of molecular complexity from simple starting materials. nih.govd-nb.info This methodology highlights the potential of using strain-release strategies to access medicinally relevant spirocyclic scaffolds. nih.govbris.ac.uk
Catalytic and Photochemical Transformations of 1-Azabicyclo[1.1.0]butanes
The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them versatile building blocks in organic synthesis, particularly for the construction of functionalized azetidine rings. Their reactivity can be harnessed and controlled through various catalytic and photochemical methods, enabling transformations that are otherwise challenging. These strategies often proceed under mild conditions and allow for the introduction of a wide range of functional groups.
A significant advancement in the functionalization of ABBs is the development of copper-catalyzed alkylation reactions. These processes facilitate the direct addition of organometallic reagents across the strained central C-N bond of the ABB core, leading to the rapid synthesis of bis-functionalized azetidines. organic-chemistry.orgnih.gov A general method involves the use of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a catalyst, which activates the ABB for nucleophilic attack by organometal reagents. nih.govacs.org
This catalytic system is notable for its broad substrate scope, tolerating a variety of nucleophiles and electrophiles. organic-chemistry.org Grignard reagents are commonly employed as the source of the alkyl, vinyl, allyl, or benzyl nucleophile. The reaction proceeds efficiently, providing a direct route to 1,3-disubstituted azetidines, which are valuable scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov The versatility of this method extends to the functionalization of other strained rings, such as aziridines, and has been applied to the synthesis of more complex structures like spirocycles. nih.gov
Table 1: Scope of Copper-Catalyzed Alkylation of this compound
| Nucleophile (Organometal Reagent) | Electrophile (on Nitrogen) | Product Type | Reference |
|---|---|---|---|
| Primary Alkyl Grignard | Boc | 1-Boc-3-alkyl-azetidine | organic-chemistry.org |
| Secondary Alkyl Grignard | Tosyl | 1-Tosyl-3-alkyl-azetidine | organic-chemistry.org |
| Tertiary Alkyl Grignard | Benzoyl | 1-Benzoyl-3-alkyl-azetidine | organic-chemistry.org |
| Vinyl Grignard | Fmoc | 1-Fmoc-3-vinyl-azetidine | organic-chemistry.org |
| Allyl Grignard | Boc | 1-Boc-3-allyl-azetidine | organic-chemistry.org |
| Benzyl Grignard | Tosyl | 1-Tosyl-3-benzyl-azetidine | organic-chemistry.org |
Palladium catalysis offers another powerful avenue for the transformation of 1-azabicyclo[1.1.0]butanes, enabling a range of coupling reactions. These methods can be used to form C-N or C-C bonds, leading to diverse and complex nitrogen-containing heterocycles. For instance, N-azetidinylmagnesium intermediates, formed from the reaction of ABBs with Grignard reagents, can undergo palladium-catalyzed C-N coupling with aryl bromides to yield bis-functionalized azetidines. arkat-usa.org
More recently, visible-light-driven palladium photocatalysis has been employed to achieve a switchable, divergent synthesis of different bicyclic scaffolds from a common ABB precursor. acs.org This radical-based approach allows for the coupling of ABBs with 1,3-dienes to selectively form either 1-azabicyclo[2.1.1]hexanes or 1-azabicyclo[4.1.1]octenes. acs.orgacs.org The reaction pathway and resulting product are dictated by the specific reaction parameters, highlighting the tunability of palladium catalysis. acs.org The mechanism is proposed to involve the activation of the ABB by a photoexcited palladium catalyst to generate a stabilized α-amino radical, which then engages in subsequent coupling and cyclization steps. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions of this compound Derivatives
| Reactants | Catalyst System | Product Class | Reference |
|---|---|---|---|
| ABB-derived N-azetidinylmagnesium, Aryl bromide | Pd Catalyst | 1,3-Disubstituted Azetidine | arkat-usa.org |
| ABB, 1,3-Diene | Visible-Light-Driven Pd(PPh₃)₄ | 1-Azabicyclo[2.1.1]hexane | acs.org |
| ABB, 1,3-Diene | Visible-Light-Driven Pd(PPh₃)₄ (modified conditions) | 1-Azabicyclo[4.1.1]octene | acs.org |
Visible-light photocatalysis has emerged as a green and powerful tool for initiating strain-release transformations of highly strained molecules like ABBs. rsc.orgrsc.org These reactions proceed under mild conditions and typically involve radical intermediates, offering reaction pathways distinct from traditional thermal or transition-metal-catalyzed processes. rsc.org The transformation can be initiated through either a single-electron transfer (SET) or an energy transfer (EnT) mechanism, depending on the photosensitizer and substrates employed. rsc.orgresearchgate.net
In a SET process, an excited photosensitizer can oxidize the ABB to a radical cation, which serves as a key intermediate for subsequent reactions. rsc.org Alternatively, an EnT mechanism can be used to excite a reaction partner, which then reacts with the ground-state ABB. This strategy has been successfully applied to access densely functionalized azetidines in a single step. researchgate.net For example, a polar-radical-polar relay strategy under photochemical conditions has been developed for the synthesis of 1-azabicyclo[2.1.1]hexanes. acs.org These light-induced methods expand the synthetic utility of ABBs, enabling the construction of valuable C(sp³)-rich molecular architectures. researchgate.net
Mechanistic Investigations of this compound Reactivity
Understanding the mechanisms underlying the diverse reactivity of ABBs is crucial for developing new synthetic methods and controlling reaction outcomes. Key areas of investigation include the nature of reactive intermediates and the role of catalysts and additives in directing reaction pathways.
In reactions with electron-deficient alkenes, the transformation of ABBs is often proposed to proceed through a stepwise mechanism involving zwitterionic intermediates. uzh.ch For example, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate does not proceed via a concerted cycloaddition. Instead, a nucleophilic attack of the ABB nitrogen atom on the electron-poor double bond occurs first, forming a stabilized zwitterionic intermediate. uzh.chuzh.ch
The existence of these zwitterions is supported by trapping experiments. When the reaction is performed in the presence of a nucleophilic solvent like methanol, the intermediate is intercepted before it can cyclize, leading to the formation of an acyclic azetidine derivative. uzh.ch Similarly, morpholine (B109124) can trap the zwitterion, providing further evidence for its discrete existence. uzh.ch A key feature of this intermediate is its relatively long lifetime, which allows for rotation around the newly formed C-C single bond. This explains the experimental observation that both (E)- and (Z)-isomers of the starting alkene lead to the same mixture of cis- and trans-cycloadducts. uzh.ch
Metal cations play a pivotal role in modulating the reactivity of ABBs and directing the course of their transformations. Their function can range from serving as a simple counter-ion to acting as a Lewis acid or being an integral part of a catalytic cycle.
In the context of organometallic chemistry, the deprotonation of an ABB bridgehead C-H bond with an organolithium reagent generates a highly reactive 1-lithio-1-azabicyclo[1.1.0]butane intermediate. nih.gov The lithium cation is crucial to the stability and subsequent reactivity of this species, which can engage with a wide variety of electrophiles. nih.govnih.gov
In catalytic reactions, Lewis acidic metal cations are key activators. For example, in the copper-catalyzed alkylations discussed previously, the Cu(II) cation is believed to coordinate to the ABB nitrogen, increasing the strain and electrophilicity of the bicyclic system and facilitating the nucleophilic attack that triggers ring-opening. organic-chemistry.orgresearchgate.net Similarly, in palladium-catalyzed reactions, the palladium center coordinates to the ABB, enabling oxidative addition and subsequent coupling steps. nih.gov The choice of metal cation and its associated ligands can therefore be used to control reaction pathways, enabling divergent synthesis and the selective formation of desired products. researchgate.net
Strategic Use as Synthons for Azetidine Derivatives
The peculiar reactivity of the C3–N bond in 1-azabicyclo[1.1.0]butanes makes them excellent precursors for a wide array of functionalized azetidines. arkat-usa.orgrsc.org The cleavage of this bond allows for double functionalization at the 1 and 3 positions, providing a versatile platform for synthesizing substituted azetidine rings. arkat-usa.orgrsc.org
The reaction of this compound with various electrophiles is a common strategy for preparing 3-substituted and 1,3-disubstituted azetidines. clockss.orgsemanticscholar.org For instance, treatment of a tetrahydrofuran (THF) solution of this compound with reagents such as hydrogen chloride in ethanol, 48% hydrobromic acid, ethyl chloroformate, or tosyl chloride yields the corresponding 3-monosubstituted or 1,3-disubstituted azetidine derivatives. clockss.org
The ring-opening of ABBs with thiols also provides an efficient route to 3-sulfenylazetidine derivatives. researchgate.net Similarly, reactions with aromatic amines in the presence of a catalyst like magnesium perchlorate afford 3-aminoazetidine derivatives. researchgate.net The versatility of this approach is further demonstrated by the reaction of ABBs with organometal reagents in the presence of a copper catalyst to produce azetidines with alkyl, allyl, vinyl, and benzyl groups. acs.org
A significant application of this methodology is in the synthesis of key intermediates for pharmaceuticals. For example, the reaction of this compound with thiolacetic acid yields 1-acetyl-3-acetylthioazetidine, a precursor to a 1β-methylcarbapenem antibiotic. clockss.orgsemanticscholar.org
Table 1: Synthesis of 3-Substituted Azetidines from this compound
| Electrophile/Nucleophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| HCl-EtOH | THF | 3-Ethoxyazetidine hydrochloride | clockss.org |
| 48% HBr | THF | 3-Bromoazetidine (B1339375) hydrobromide | clockss.org |
| ClCO₂Et | THF | 1-Carboethoxy-3-chloroazetidine | clockss.org |
| Ts₂O | THF | 1-Tosyl-3-tosyloxyazetidine | clockss.org |
| Thiols (RSH) | - | 3-Sulfenylazetidine derivatives | researchgate.net |
| Aromatic Amines (ArNH₂) | Mg(ClO₄)₂ | 3-Aminoazetidine derivatives | researchgate.net |
| Organometal Reagents | Cu(OTf)₂ | Azetidines with alkyl, allyl, vinyl, and benzyl groups | acs.org |
| AcSH | THF | 1-Acetyl-3-acetylthioazetidine | clockss.org |
The high reactivity of 1-azabicyclo[1.1.0]butanes enables the synthesis of highly functionalized azetidines that would be challenging to access through other methods. rsc.org The strain-release-driven reactivity of ABBs allows for the introduction of multiple functional groups in a controlled manner. bris.ac.uk
One notable strategy involves the direct alkylation of this compound with organometal reagents, which, in the presence of a copper(II) triflate catalyst, leads to the rapid formation of bis-functionalized azetidines. researchgate.netacs.org This method has been successfully applied to generate a variety of azetidines bearing different substituents. acs.org
Furthermore, the reaction of this compound with activated amides, such as 3-acyl-1,3-thiazolidine-2-thiones, in the presence of a catalytic amount of magnesium triflate, yields 2-(1-acylazetidin-3-yl)thio-1,3-thiazolines, demonstrating another route to complex azetidine structures. semanticscholar.org The reaction of ABBs with benzoyl peroxide or N-bromosuccinimide also leads to the corresponding 1,3-disubstituted azetidine derivatives. researchgate.net
Table 2: Examples of Highly Functionalized Azetidines from this compound
| Reagents | Catalyst | Product Type | Reference |
|---|---|---|---|
| Organometal Reagents | Cu(OTf)₂ | Bis-functionalized azetidines | researchgate.netacs.org |
| 3-Acyl-1,3-thiazolidine-2-thiones | Mg(OTf)₂ | 2-(1-Acylazetidin-3-yl)thio-1,3-thiazolines | semanticscholar.org |
| Benzoyl Peroxide | - | 1,3-Disubstituted azetidines | researchgate.net |
| N-Bromosuccinimide | - | 1,3-Disubstituted azetidines | researchgate.net |
Spirocyclic azetidines are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov 1-Azabicyclo[1.1.0]butanes have proven to be powerful building blocks for the construction of these complex spirocycles. arkat-usa.orgnih.gov
A key strategy involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.gov In this approach, ABB-ketone precursors containing silyl-protected alcohols undergo an electrophile-induced spirocyclization-desilylation reaction to form a diverse library of spiro-azetidines with varying ring sizes and substituents. nih.gov Another innovative method is the strain-release-driven Friedel–Crafts spirocyclization of ABBs tethered to (hetero)aryls, which yields unique azetidine spiro-tetralins. bris.ac.ukd-nb.info This reaction proceeds through a complex dearomatized intermediate, highlighting the ability of ABBs to facilitate the rapid assembly of molecularly complex scaffolds. bris.ac.ukd-nb.info
Additionally, the reaction of lithiated this compound with a nitrone, followed by acidic treatment in the presence of di-tert-butyl dicarbonate (Boc₂O), promotes a strain-release process to form spirocyclic azetidine-oxazetidines in excellent yields. arkat-usa.orgsemanticscholar.org
Table 3: Methods for the Synthesis of Spirocyclic Azetidines
| Precursor | Reaction Type | Product | Reference |
|---|---|---|---|
| Azabicyclo[1.1.0]butyl ketones with silyl-protected alcohols | Electrophile-induced spirocyclization-desilylation | Spiro-azetidines | nih.gov |
| Azabicyclo[1.1.0]butane-tethered (hetero)aryls | Strain-release-driven Friedel–Crafts spirocyclization | Azetidine spiro-tetralins | bris.ac.ukd-nb.info |
| Lithiated this compound and a nitrone | Strain-release with acidic treatment and Boc₂O | Spirocyclic azetidine-oxazetidines | arkat-usa.orgsemanticscholar.org |
In addition to saturated azetidine rings, 1-azabicyclo[1.1.0]butanes can serve as precursors for the synthesis of N,3-disubstituted 2-azetines. thieme-connect.comthieme-connect.de This transformation provides access to a different class of four-membered nitrogen heterocycles with potential applications in various fields of chemistry. thieme-connect.comthieme-connect.de
The unique reactivity of 1-azabicyclo[1.1.0]butanes makes them valuable tools for the synthesis of natural products and their analogues containing the azetidine moiety. thieme-connect.comthieme-connect.de The ability to introduce diverse substituents at the 3-position of the azetidine ring allows for the construction of complex molecules that mimic or are identical to naturally occurring compounds. thieme-connect.comthieme-connect.de For instance, ABBs have been utilized as key synthons in the preparation of a wide range of 3-substituted azetidines, including those found in natural product scaffolds. thieme-connect.comthieme-connect.de
Synthesis of Energetic Materials and Advanced Nitrogen-Containing Scaffolds
Beyond their use in synthesizing medicinally relevant azetidines, 1-azabicyclo[1.1.0]butanes are key intermediates in the production of energetic materials. tandfonline.comclockss.org A notable example is the synthesis of 1,3,3-trinitroazetidine (B1241384) (TNAZ), a powerful and insensitive high explosive. tandfonline.comclockss.org The synthesis involves the ring-opening of this compound to form a dinitroazetidine intermediate, which is then further nitrated to yield TNAZ. tandfonline.comclockss.org
Furthermore, the inherent reactivity of ABBs allows for their use in constructing other advanced nitrogen-containing scaffolds. For example, they can undergo formal cycloaddition reactions with styrenes under photochemical conditions to generate 1-azabicyclo[2.1.1]hexanes. researchgate.netnih.gov These reactions expand the synthetic utility of ABBs beyond four-membered rings, providing access to novel bridged bicyclic systems. researchgate.netnih.gov The transformations of ABBs generally involve the cleavage of the C3-N bond, which enables functionalization at the 1,3-positions and has led to the preparation of diverse spirocyclic and heterocyclic-substituted azetidines. arkat-usa.org
This compound: A Strained Molecule Powering Complex Syntheses
The highly strained bicyclic compound, this compound, has emerged as a potent and versatile intermediate in organic synthesis. Its inherent ring strain allows for a variety of strain-releasing reactions, providing access to a diverse range of complex molecular architectures that are of significant interest in materials science, drug discovery, and agrochemical research. researchgate.net The reactivity of 1-azabicyclo[1.1.0]butanes is primarily centered around the cleavage of the C3-N bond, which facilitates functionalization at the 1 and 3 positions of the resulting azetidine ring. arkat-usa.orgrsc.org
Computational and Theoretical Studies on 1 Azabicyclo 1.1.0 Butane
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations have been pivotal in elucidating the electronic landscape of the 1-azabicyclo[1.1.0]butane system. The molecule's high degree of strain profoundly influences its electronic properties. The parent carbocycle, bicyclo[1.1.0]butane, is noted for the significant p-character of its central C1-C3 bond, which imparts π-bond-like reactivity. rsc.org In this compound, the introduction of a nitrogen atom at a bridgehead position further modifies this electronic structure.
Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a 6-311G**(d,p) basis set, have been employed to study related structures such as diazabicyclo[1.1.0]butane. These studies reveal that such molecules adopt a puckered conformation as their most stable form, significantly lower in energy than a hypothetical planar structure. The electronic distribution in this compound is characterized by a polarization of the framework due to the electronegativity of the nitrogen atom. This affects the acidity of the bridgehead protons and the nucleophilicity of the nitrogen atom, which are key factors in its chemical behavior. rsc.org The bridging C-N bond is a focal point of electronic interest, exhibiting unique characteristics that are neither purely sigma nor pi, but a hybrid nature dictated by the geometric constraints of the fused three-membered rings.
Theoretical Analysis of Ring Strain and Bond Characteristics
The defining feature of this compound is its exceptionally high ring strain, a consequence of severe bond angle distortion within its two fused three-membered rings. rsc.org Theoretical models are crucial for quantifying this strain and understanding its chemical consequences. While the strain energy of the parent bicyclo[1.1.0]butane is estimated to be around 64-66 kcal/mol, the aza-analogue possesses a similarly high level of stored energy that acts as a powerful thermodynamic driving force for its reactions. arkat-usa.org
Theoretical studies have contrasted the reactivity of this compound with other strained heterocycles. In one computational analysis, it was noted that while azabicyclo[2.1.0]pentane releases more strain energy upon ring-opening, this compound is predicted to be similarly reactive. nih.gov This is attributed to enhanced electronic delocalization in the transition state for the ring-opening of the bicyclo[1.1.0] system, an effect distinct from strain release alone. This delocalization helps to lower the activation barrier, making the molecule kinetically reactive despite a potentially lower thermodynamic driving force compared to some other strained systems. nih.gov
DFT calculations on the related diazabicyclo[1.1.0]butane provide specific data on its bond characteristics, which can serve as a model for the 1-aza derivative.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**(d,p)) |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.613 |
| N1-C3 | 1.492 | |
| C3-C4 | 1.488 | |
| Bond Angle (°) | C3-N1-C4 | 59.5 |
| N2-N1-C3 | 96.8 | |
| H-C3-H | 115.1 | |
| Dihedral Angle (°) | C4-N1-N2-C3 | 114.7 |
These values highlight the severe geometric distortions from ideal tetrahedral or trigonal planar geometries, quantifying the structural basis for the molecule's high strain. The inter-bridgehead bond is notably long, while the ring angles are highly compressed.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling has been instrumental in mapping the potential energy surfaces of reactions involving this compound, providing detailed mechanisms that include transient intermediates and transition states.
One extensively studied reaction is the ring-enlargement of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes to form 1-azabicyclo[2.1.1]hexane derivatives. uzh.ch The reaction proceeds through a stepwise mechanism, which was computationally and experimentally supported. The proposed pathway involves an initial nucleophilic attack from the nitrogen atom onto the alkene, forming a stabilized zwitterionic intermediate. uzh.ch This intermediate is relatively long-lived, allowing for bond rotation before the subsequent cyclization occurs to form the final product. uzh.ch The ability to intercept this zwitterionic intermediate experimentally lends strong support to the proposed computational model. uzh.ch
In other systems, such as the divergent synthesis of different bicyclic scaffolds using palladium photocatalysis, DFT calculations have been used to elucidate the origin of selectivity. acs.org These studies model the competing reaction pathways, calculating the geometries and relative Gibbs free energies of the key transition states. For instance, calculations revealed that the preference for forming a 1-azabicyclo[4.1.1]octene versus a 1-azabicyclo[2.1.1]hexane is governed by the steric and electronic effects of the phosphine (B1218219) ligand on the palladium catalyst, which dictates the favorability of one ring-closing transition state over another. acs.org
| Reaction Pathway | Intermediate | Transition State | Product | ΔΔG‡ (kcal/mol) | Selectivity Outcome |
|---|---|---|---|---|---|
| Pathway A | Intermediate IV | TS_IV | 1-Azabicyclo[2.1.1]hexane | 0.0 | Pathway A is favored, leading to the [2.1.1] product. |
| Pathway B | Intermediate IV | TS_IV' | Alternative Product | +4.1 | |
| Pathway C | Intermediate VIII | TS_VIII | 1-Azabicyclo[4.1.1]octene | 0.0 | Pathway C is favored due to formation of a less strained product. |
| Pathway D | Intermediate VIII | TS_VIII' | Alternative Product | +5.4 |
These computational findings not only explain observed experimental outcomes but also provide a predictive framework for designing catalysts and substrates to achieve desired chemo- and regioselectivity. acs.orgnih.gov
Future Directions and Emerging Research Areas in 1 Azabicyclo 1.1.0 Butane Chemistry
Exploration of Underexplored Reactivity Profiles
Despite being known since the 1960s, the chemistry of 1-azabicyclo[1.1.0]butanes remains a relatively underexplored area of organic chemistry. researchgate.netrsc.org The inherent ring strain, estimated to be around 40 kcal/mol for related bicyclo[1.1.0]butane derivatives, is the primary driving force for its reactivity, which typically involves the cleavage of the central C3-N bond. This allows for the dual functionalization at the 1 and 3 positions, providing a pathway to substituted azetidines. arkat-usa.orgsemanticscholar.org
Future investigations are likely to focus on novel transformations that go beyond simple nucleophilic and electrophilic additions. Key areas of emerging interest include:
Radical Reactions: The weak central C-N bond is susceptible to homolytic cleavage. The application of visible-light photoredox catalysis is a promising avenue for generating radical intermediates from ABBs. rsc.org For instance, photoredox-mediated strategies have been developed for the synthesis of 1,3-disubstituted cyclobutanes and could be adapted for ABB chemistry. rsc.org A polar-radical-polar relay strategy has been designed to overcome the challenging direct single-electron reduction of ABBs, enabling the synthesis of 1-azabicyclo[2.1.1]hexanes. researchgate.netnih.gov This involves an acid-mediated ring-opening to form bromoazetidines, which then undergo debrominative radical formation to initiate cycloaddition reactions. researchgate.netnih.gov
Cycloaddition Reactions: While some cycloaddition reactions of ABBs have been reported, there is significant room for expansion. Formal [2σ+2π] cycloadditions of bicyclo[1.1.0]butanes (BCBs) with alkenes and aldehydes have been achieved through photocatalytic oxidative activation, suggesting that similar transformations could be developed for ABBs to create novel bicyclic scaffolds. acs.orgdiva-portal.org The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate results in a formal cycloaddition to the central C-N bond, forming 1-azabicyclo[2.1.1]hexane derivatives through a stepwise zwitterionic mechanism. uzh.ch
Strain-Release Driven Rearrangements: The high strain energy of ABBs can be harnessed to drive complex molecular rearrangements. bris.ac.uk For example, azabicyclo[1.1.0]butyl carbinols, upon N-activation, can undergo divergent strain-release reactions. nih.govcolab.ws Depending on the activating agent, these carbinols can selectively undergo a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines or form spiroepoxy azetidines via an iodohydrin intermediate. nih.govcolab.ws
| Reaction Type | Description | Potential Products |
| Radical Reactions | Homolytic cleavage of the C3-N bond, often initiated by photoredox catalysis. | Functionalized azetidines, bicyclic compounds. |
| Cycloaddition Reactions | Formal cycloadditions across the C3-N bond with various π-systems. | Novel polycyclic and spirocyclic scaffolds. |
| Rearrangements | Strain-release driven skeletal reorganizations. | Substituted azetidones, spirocyclic compounds. |
Development of New Enabling Technologies for 1-Azabicyclo[1.1.0]butane Chemistry
The synthesis and handling of this compound can be challenging due to its strained nature and potential instability. The development of new technologies is crucial for overcoming these limitations and facilitating its broader use.
Flow Chemistry: Continuous flow technology has emerged as a powerful tool for the synthesis and functionalization of ABBs. arkat-usa.orgrsc.org Flow microreactors allow for precise control over reaction parameters such as temperature and reaction time, which is particularly advantageous for handling reactive intermediates like (1-azabicyclo[1.1.0]butan-3-yl)lithium. nih.govthieme-connect.com A telescoped continuous flow protocol has been developed for the generation, lithiation, and subsequent electrophilic trapping of ABBs, offering safer operating conditions and often higher yields compared to traditional batch processes. arkat-usa.orgnih.gov This technology enables the rapid C3 functionalization with various electrophiles. thieme-connect.com
Electrochemistry and Photochemistry: These techniques offer alternative methods for activating ABBs under mild conditions. rsc.orgresearchgate.net Photochemical approaches, particularly those involving photoredox catalysis, can generate radical intermediates from ABBs, leading to novel reaction pathways. rsc.orgnih.gov Electrochemical methods could provide a reagent-free approach to the oxidation or reduction of ABBs, expanding their reactivity profiles.
| Technology | Advantages for ABB Chemistry | Representative Application |
| Flow Chemistry | Precise control of reaction conditions, enhanced safety, improved yields, telescoped synthesis. arkat-usa.orgnih.govthieme-connect.com | Generation and trapping of (1-azabicyclo[1.1.0]butan-3-yl)lithium. nih.govthieme-connect.com |
| Photochemistry | Mild reaction conditions, generation of radical intermediates, access to unique cycloaddition pathways. rsc.orgresearchgate.net | Synthesis of 1-azabicyclo[2.1.1]hexanes via a polar-radical-polar relay strategy. researchgate.netnih.gov |
| Electrochemistry | Reagent-free activation, potential for novel redox transformations. | Currently an area of emerging research. |
Expansion of Synthetic Applications in Complex Chemical Scaffolds
A major driving force in ABB chemistry is the synthesis of azetidines, which are privileged scaffolds in medicinal chemistry. researchgate.netarkat-usa.org Future research will undoubtedly focus on expanding the utility of ABBs for the construction of increasingly complex and diverse molecular architectures.
Spirocyclic Systems: ABBs are excellent precursors for the synthesis of spirocyclic azetidines. Strain-release spirocyclization of azabicyclo[1.1.0]butyl carbinols and ketones has been demonstrated. arkat-usa.orgsemanticscholar.org For example, azabicyclo[1.1.0]butyl carbinols can undergo a semipinacol rearrangement to furnish spirocyclic azetidines bearing 5- to 8-membered rings. semanticscholar.org Furthermore, a strain-release-driven Friedel-Crafts spirocyclization of ABB-tethered arenes has been developed. bris.ac.ukresearchgate.net
Polycyclic Heterocycles: The reactivity of the ABB core allows for the construction of novel polycyclic systems. As mentioned, a formal cycloaddition of ABBs with styrenes under photochemical conditions yields 1-azabicyclo[2.1.1]hexanes (1-aza-BCHs), which are conformationally rigid heterocycles of interest in drug discovery. researchgate.netnih.gov
Late-Stage Functionalization: The ability to introduce the azetidine (B1206935) motif into complex molecules at a late stage is highly desirable in drug discovery programs. The direct alkylation of ABBs with organometallic reagents, facilitated by copper catalysis, provides a rapid method to prepare bis-functionalized azetidines and has shown utility in modifying existing drug-like molecules. nih.gov
| Complex Scaffold | Synthetic Strategy from ABB | Significance |
| Spirocyclic Azetidines | Strain-release spirocyclization of ABB-carbinols/ketones, Friedel-Crafts spirocyclization. arkat-usa.orgsemanticscholar.orgbris.ac.uk | Introduction of 3D complexity into molecular design. |
| 1-Azabicyclo[2.1.1]hexanes | Photochemical formal cycloaddition with styrenes. researchgate.netnih.gov | Conformationally rigid bioisosteres for drug discovery. |
| Functionalized Azetidines | Direct alkylation with organometallics, trapping of lithiated ABB with electrophiles. nih.govnih.gov | Rapid access to diverse building blocks for medicinal chemistry. |
Interdisciplinary Research Integrating 1-Azabicyclo[1.1.0]butanes
The unique properties of this compound and its derivatives make them attractive for applications beyond traditional organic synthesis. Fostering interdisciplinary collaborations will be key to unlocking their full potential.
Medicinal Chemistry: Azetidines are known to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability. arkat-usa.org The development of new methods for synthesizing diverse azetidine libraries from ABBs is therefore of high interest to the pharmaceutical industry. researchgate.netingentaconnect.com The use of ABB-derived scaffolds as bioisosteres for aromatic rings is an active area of research. researchgate.net
Materials Science: The strained nature of ABBs makes them potential monomers for ring-opening polymerization, leading to novel polymeric materials. thieme-connect.dethieme-connect.de The resulting polyazetidines could exhibit unique physical and chemical properties.
Computational Chemistry: Theoretical calculations play a crucial role in understanding the complex reaction mechanisms of ABBs. rsc.org Density Functional Theory (DFT) calculations have been used to rationalize reaction pathways, such as the radical chain mechanism in photoredox-catalyzed reactions of BCBs. rsc.org Further computational studies will be invaluable for predicting new reactivity profiles and guiding the design of new catalysts and reactions for ABB chemistry.
Q & A
Q. What are the common synthetic routes for preparing 1-azabicyclo[1.1.0]butane (ABB)?
ABB synthesis traditionally relies on strain-inducing strategies such as cycloadditions, cyclizations, and ring contractions. A recent advancement involves telescoped continuous flow synthesis, where 2,3-dibromopropylamine undergoes lithiation with s-BuLi (3 equivalents) at 0°C in a microfluidic reactor. This method achieves higher yields (compared to batch processes) by enabling rapid generation, lithiation, and electrophilic trapping of ABB intermediates in a single flow sequence .
Q. How does the strained structure of ABB influence its reactivity?
The bicyclic structure of ABB imposes significant ring strain (∼50 kcal/mol), primarily due to distorted bond angles (e.g., C3-N-C1 angle ≈ 60°). This strain drives strain-release reactivity, where cleavage of the weak C3-N bond (bond length ∼1.6 Å) enables functionalization at the 1,3 positions. For example, X-ray crystallography of 2,2,3-triphenyl-ABB confirms a planar nitrogen center and elongated C3-N bond, rationalizing its propensity for ring-opening reactions .
Q. What are the typical electrophiles used to functionalize lithiated ABB intermediates?
Lithiated ABB (ABB-Li) reacts with aldehydes, ketones, and alkyl halides to yield C3-functionalized azetidines. For instance, trapping ABB-Li with benzaldehyde produces 3-benzyl-azetidine in >70% yield. Reaction conditions (0°C, flow reactor) minimize decomposition of the highly reactive lithiated intermediate .
Advanced Research Questions
Q. How has continuous flow technology improved ABB synthesis and functionalization?
Continuous flow systems enable precise control over reaction parameters, reducing decomposition risks. Key advancements include:
Q. What strategies enable strain-release spirocyclization of ABB derivatives?
ABB carbinols and ketones undergo strain-promoted spirocyclization to form spirocyclic azetidines. For example, ABB-derived ketones react with Grignard reagents (e.g., MeMgBr) to generate spiro[3.3]heptane scaffolds. The reaction proceeds via C3-N bond cleavage and nucleophilic attack, with yields up to 85% under mild conditions (THF, −20°C) .
Q. How can Cu(OTf)₂ catalyze direct alkylation of ABB?
Cu(OTf)₂ mediates the coupling of ABB with organometallic reagents (e.g., RMgX) to form bis-functionalized azetidines. For example, allyl magnesium bromide reacts with ABB at −40°C to yield 3-allyl-azetidine (65% yield). The catalyst likely stabilizes the transition state via Lewis acid activation of the C3-N bond .
Q. What challenges arise in regioselective functionalization of ABB intermediates?
Competing pathways (e.g., over-trapping of lithiated intermediates or undesired ring-opening) require careful optimization. For example, using bulky electrophiles (e.g., tert-butyl ketones) favors C3 functionalization over decomposition. Solvent choice (e.g., THF vs. Et₂O) also impacts reaction selectivity .
Q. How are 1,3-diarylazetidines synthesized from ABB?
ABB reacts with arylboronic acids under Pd-catalyzed cross-coupling conditions. A recent protocol employs Pd(OAc)₂/XPhos in THF/H₂O (3:1) at 60°C, achieving 1,3-diarylazetidines in 60–75% yield. The method tolerates electron-rich and -poor aryl groups .
Data Contradictions and Methodological Considerations
Q. Batch vs. flow synthesis: How do yields and conditions compare?
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Temperature | −78°C (cryogenic) | 0°C (milder conditions) |
| Reaction Time | Hours | Minutes |
| Yield (ABB-Li) | ∼50% | >80% |
| Scalability | Limited by cooling | High (continuous process) |
Flow methods mitigate decomposition risks but require specialized equipment. Batch processes remain useful for small-scale exploratory reactions .
Q. How do reaction outcomes vary with ABB substituents?
Electron-withdrawing groups (e.g., CF₃) on ABB accelerate strain-release reactions but may reduce stability. For instance, 3-CF₃-ABB undergoes ring-opening 3× faster than the parent compound, necessitating lower reaction temperatures (−40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
